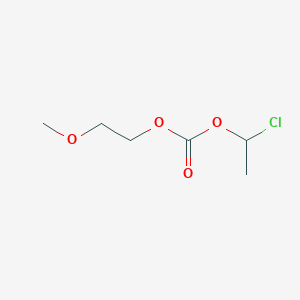

1-Chloroethyl 2-methoxyethyl carbonate

Description

BenchChem offers high-quality 1-Chloroethyl 2-methoxyethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroethyl 2-methoxyethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11ClO4 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

1-chloroethyl 2-methoxyethyl carbonate |

InChI |

InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |

InChI Key |

SZVYNQQCPDPFQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)OCCOC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-Chloroethyl 2-methoxyethyl carbonate CAS 91507-61-8 properties

An In-depth Technical Guide to 1-Chloroethyl 2-methoxyethyl carbonate (CAS 91507-61-8): Properties, Synthesis, and Applications in Prodrug Design.

Executive Summary

1-Chloroethyl 2-methoxyethyl carbonate (CAS 91507-61-8) is a specialized alkylating reagent used primarily in the pharmaceutical industry for the synthesis of carbonate-type prodrugs . It serves as a critical intermediate for converting polar, hydrophilic carboxylic acid-containing drugs (such as cephalosporin antibiotics and proton pump inhibitors) into lipophilic, orally bioavailable esters.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, mechanistic role in prodrug activation, and a validated synthesis protocol based on industrial patent literature. It is designed for medicinal chemists and process engineers seeking to optimize drug delivery systems.

Part 1: Chemical Identity & Structural Analysis

The compound is an asymmetric carbonate ester characterized by a reactive 1-chloroethyl moiety and a 2-methoxyethyl tail. The chloroethyl group acts as a "soft" alkylating agent, while the methoxyethyl group modulates the lipophilicity and solubility profile of the resulting prodrug.

Chemical Data Table

| Property | Specification |

| Chemical Name | 1-Chloroethyl 2-methoxyethyl carbonate |

| CAS Number | 91507-61-8 |

| Molecular Formula | C₆H₁₁ClO₄ |

| Molecular Weight | 182.60 g/mol |

| Structure Description | Asymmetric carbonate with a chiral center at the chloroethyl carbon. |

| Appearance | Pale-yellow to colorless liquid |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Decomposes in water. |

| Stability | Moisture sensitive; Hydrolyzes to acetaldehyde, CO₂, and 2-methoxyethanol. |

Structural Reactivity

The molecule possesses two distinct oxygen-rich domains separated by a carbonyl core. The 1-chloroethyl position is highly electrophilic due to the electron-withdrawing effect of the chlorine atom and the adjacent carbonate oxygen. This makes it susceptible to nucleophilic attack by carboxylate anions (

Part 2: Mechanistic Role in Prodrug Synthesis

The primary utility of 1-Chloroethyl 2-methoxyethyl carbonate is to mask the acidic proton of a drug molecule, thereby increasing its membrane permeability. Once in the systemic circulation, the unique 1-(acyloxy)alkyl linkage undergoes spontaneous enzymatic hydrolysis.

Mechanism of Action (In Vivo Activation)

-

Absorption: The lipophilic prodrug crosses the intestinal membrane.

-

Enzymatic Attack: Non-specific esterases target the terminal ester bond.

-

Cascade Hydrolysis: The initial cleavage generates an unstable hemiacetal intermediate, which spontaneously collapses to release the active drug, acetaldehyde, carbon dioxide, and 2-methoxyethanol.

Figure 1: The cyclic lifecycle of a carbonate prodrug synthesized with CAS 91507-61-8. The reagent masks the drug for transport and releases it cleanly upon metabolic activation.

Part 3: Synthesis & Manufacturing

The synthesis of 1-Chloroethyl 2-methoxyethyl carbonate is typically achieved via the reaction of 1-chloroethyl chloroformate with 2-methoxyethanol in the presence of a base. This method is preferred over the direct phosgenation of acetaldehyde and alcohol due to higher selectivity and safety control.

Validated Synthesis Protocol

Derived from Takeda Pharmaceutical Company Patent (US20040248941A1) [1].

Reagents:

-

1-Chloroethyl chloroformate (1.0 eq): The electrophilic carbonyl source.

-

2-Methoxyethanol (1.0 eq): The nucleophilic alcohol.

-

Pyridine or Triethylamine (1.1 eq): Acid scavenger.

-

Dichloromethane (DCM): Solvent.[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-methoxyethanol (e.g., 6.00 g) and anhydrous DCM. Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Addition: Add pyridine (or triethylamine) dropwise to the solution, maintaining the temperature below 5°C.

-

Reaction: Slowly add 1-chloroethyl chloroformate dropwise over 30 minutes. The reaction is exothermic; strict temperature control is required to prevent decomposition.

-

Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC or GC (disappearance of alcohol).

-

Work-up:

-

Wash the organic phase with water (2x) to remove pyridinium salts.

-

Wash with saturated NaHCO₃ solution to neutralize residual acidity.

-

Wash with brine and dry over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent under reduced pressure. The residue is typically a pale-yellow liquid .[2] Distillation under high vacuum may be performed for high-purity applications, though the crude is often sufficiently pure (>95%) for subsequent steps.

Yield: Typically 85–95%. Characterization (¹H-NMR, CDCl₃):

-

δ 1.83 (3H, d, J=6.0 Hz, -CH(Cl)CH₃ )

-

δ 3.40 (3H, s, -OCH₃ )

-

δ 3.64 (2H, m, -OCH₂ CH₂-)

-

δ 4.35 (2H, m, -OCH₂CH₂ O-)

-

δ 6.42 (1H, q, J=6.0 Hz, -CH (Cl)CH₃) [1]

Figure 2: Industrial workflow for the synthesis of 1-Chloroethyl 2-methoxyethyl carbonate.

Part 4: Applications in Drug Development

This reagent is specifically engineered to overcome the limitations of simple ethyl or isopropyl carbonate prodrugs. The 2-methoxyethyl tail introduces a polar ether oxygen, which can:

-

Modulate Solubility: Improve the aqueous solubility of the prodrug compared to purely hydrophobic alkyl chains (like cyclohexyl or ethyl), potentially aiding in dissolution rates in the GI tract.

-

Fine-tune Lipophilicity (LogP): Balance the permeability required for absorption with the solubility required for formulation.

Target Drug Classes:

-

Antibiotics: Cephalosporins (e.g., analogues of Cefpodoxime or Cefuroxime) where oral bioavailability is limited by the free carboxylic acid.

-

Proton Pump Inhibitors (PPIs): Benzimidazole derivatives (e.g., Lansoprazole active metabolites) to create delayed-release or sustained-release formulations [1].

-

ACC Inhibitors: Used in the derivatization of pyrrole-based Acetyl-CoA Carboxylase inhibitors to improve skin permeability for topical applications [2].

Part 5: Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes severe irritation; potential lachrymator.[3]

-

Moisture Sensitive: Hydrolyzes to release HCl (if unneutralized) or acetaldehyde and CO₂.

Handling Protocols:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Exclude moisture rigorously.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Spill Management: Absorb with inert material (vermiculite). Do not use water, as it will generate gas and heat. Neutralize with weak base if necessary.

References

-

Takeda Pharmaceutical Company Limited. (2004). Benzimidazole compound, process for producing the same, and use thereof.[4] US Patent Application US20040248941A1. Link

-

Almirall, S.A. (2019). Pyrrole derivatives as ACC inhibitors.[5] World Intellectual Property Organization WO2019115405A1. Link

-

Framochem. (2018). 1-Chloroethyl Chloroformate Technical Data Sheet. (Precursor data for property estimation).[1] Link

Sources

- 1. framochem.com [framochem.com]

- 2. CAS 3967-54-2: Chloroethylene carbonate | CymitQuimica [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2019115405A1 - Pyrrole derivatives as acc inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloroethyl 2-methoxyethyl carbonate: Structure, Properties, and Synthetic Strategy

This guide provides a comprehensive technical overview of 1-Chloroethyl 2-methoxyethyl carbonate, a specialized organic compound with significant potential in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's core characteristics, outlines a robust synthetic protocol, and explores its prospective applications, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

1-Chloroethyl 2-methoxyethyl carbonate is a bifunctional organic molecule featuring a carbonate ester core. One terminus of the carbonate is an ether-containing 2-methoxyethyl group, while the other is a reactive 1-chloroethyl group. The presence of the chlorine atom on the α-carbon of the ethyl group is a key structural feature, imparting significant reactivity to the molecule.

Chemical Structure

The systematic IUPAC name for this compound is 1-chloroethyl 2-methoxyethyl carbonate. Its structure is characterized by a central carbonate group (O=C(O)O) linking a 2-methoxyethyl chain (-CH₂CH₂OCH₃) and a 1-chloroethyl chain (-CH(Cl)CH₃).

Caption: Molecular structure of 1-Chloroethyl 2-methoxyethyl carbonate.

Physicochemical Data

The key quantitative data for 1-Chloroethyl 2-methoxyethyl carbonate are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁ClO₄ | Calculated |

| Molecular Weight | 182.60 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds[1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene) | Inferred from similar compounds[2] |

Synthesis of 1-Chloroethyl 2-methoxyethyl carbonate: A Mechanistic Approach

While a dedicated synthetic procedure for 1-Chloroethyl 2-methoxyethyl carbonate is not extensively documented in the literature, a highly logical and efficient pathway can be devised based on the well-established reactivity of 1-chloroethyl chloroformate with alcohols.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Proposed Synthetic Workflow

The synthesis involves the reaction of 2-methoxyethanol with 1-chloroethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Workflow for the synthesis of 1-Chloroethyl 2-methoxyethyl carbonate.

Detailed Experimental Protocol

Materials:

-

2-Methoxyethanol (≥99%)

-

1-Chloroethyl chloroformate (≥98%)[2]

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethanol (1.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.1 eq.) to the solution.

-

Slowly add 1-chloroethyl chloroformate (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Rationale: The slow addition of the highly reactive chloroformate controls the exothermic reaction and prevents side product formation.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with deionized water and then with brine. Rationale: The water wash removes the pyridine hydrochloride salt, and the brine wash removes residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1-Chloroethyl 2-methoxyethyl carbonate.

Applications in Drug Development and Organic Synthesis

The unique structural features of 1-Chloroethyl 2-methoxyethyl carbonate make it a valuable intermediate in several areas of chemical research, particularly in the pharmaceutical industry.

Prodrug Synthesis

Alpha-chloroalkyl carbonates are known to be effective promoieties for creating prodrugs of carboxylic acid- and amine-containing active pharmaceutical ingredients (APIs).[3] The 1-chloroethyl carbonate group can be enzymatically or chemically cleaved in vivo to release the parent drug, improving its bioavailability or modifying its pharmacokinetic profile. The 2-methoxyethyl portion can further modulate the solubility and lipophilicity of the resulting prodrug.

Synthetic Intermediate

The reactive 1-chloroethyl group serves as a versatile chemical handle. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes 1-Chloroethyl 2-methoxyethyl carbonate a useful building block in multi-step organic syntheses. For instance, it could be used in the synthesis of analogues of complex natural products or other biologically active molecules. The synthesis of cefpodoxime proxetil analogues utilizes similar intermediates.[3]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Based on the known hazards of structurally similar compounds like 1-chloroethyl chloroformate and other α-chloro ethers, the following precautions are strongly recommended.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Moisture Sensitivity: 1-Chloroethyl chloroformate, a likely precursor, is highly reactive with water.[2][5] The product, 1-Chloroethyl 2-methoxyethyl carbonate, may also exhibit some moisture sensitivity. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloroethyl 2-methoxyethyl carbonate is a specialized chemical intermediate with significant potential for application in drug discovery and complex organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the reaction of 2-methoxyethanol with 1-chloroethyl chloroformate. Understanding its structure, properties, and reactivity is key to leveraging its capabilities in the development of novel chemical entities. Adherence to strict safety protocols is essential when working with this and related reactive compounds.

References

-

PubChem. Carbonic acid, 2-chloroethyl 2-methoxyethyl ester. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 1-Chloroethyl methyl carbonate. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. 1-Chloroethyl chloroformate. Available at: [Link].

-

ACS Omega. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. American Chemical Society. Available at: [Link].

-

PubMed. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. National Center for Biotechnology Information. Available at: [Link].

-

Chemical Communications. Carbonate esters turn camptothecin-unsaturated fatty acid prodrugs into nanomedicines for cancer therapy. Royal Society of Chemistry. Available at: [Link].

Sources

An In-depth Technical Guide to Determining the Solubility of Novel Carbonate Esters in Organic Solvents: A Case Study with 1-Chloroethyl 2-methoxyethyl carbonate

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of novel chemical entities, using the exemplar molecule, 1-Chloroethyl 2-methoxyethyl carbonate. Given the limited public data on this specific compound, this document emphasizes a first-principles approach, detailing the theoretical underpinnings, strategic selection of solvents, and rigorous experimental methodologies required for robust characterization.

Part 1: Theoretical Assessment and Predictive Analysis

Before any empirical work is undertaken, a thorough in-silico and theoretical analysis of the target molecule is critical. This predictive step informs solvent selection and experimental design, saving valuable resources and time.

Molecular Structure and Physicochemical Properties

The structure of 1-Chloroethyl 2-methoxyethyl carbonate combines several functional groups that dictate its likely solubility behavior:

-

Carbonate Group (-O(C=O)O-): This central group is polar and can act as a hydrogen bond acceptor.

-

Ether Linkage (-O-): The methoxyethyl group also contains an ether linkage, which is a polar group capable of accepting hydrogen bonds.

-

Chloroethyl Group (-CH2CH2Cl): The presence of a chlorine atom introduces polarity due to the electronegativity of chlorine, but the overall ethyl chain is nonpolar. The chloro-group can also participate in dipole-dipole interactions.

-

Alkyl Chains: The ethyl and methoxyethyl components contribute to the nonpolar character of the molecule.

A molecule's overall polarity and its capacity for hydrogen bonding are primary determinants of its solubility. The principle of "like dissolves like" is a foundational concept in this context.

Predictive Solubility Diagram

The following diagram illustrates the logical flow for predicting the solubility of 1-Chloroethyl 2-methoxyethyl carbonate based on its structural components and the properties of common organic solvents.

Caption: Workflow for quantitative gravimetric solubility determination.

Detailed Protocol:

-

Sample Preparation: To a 10 mL glass vial, add an excess amount of 1-Chloroethyl 2-methoxyethyl carbonate (e.g., 100 mg) to 5 mL of the chosen solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to sediment.

-

Supernatant Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

Drying: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum concentrator.

-

Final Weighing: Once the residue is completely dry, weigh the vial again.

-

Calculation:

-

Mass of dissolved solid = (Final vial weight) - (Initial vial weight)

-

Solubility (mg/mL) = Mass of dissolved solid / Volume of supernatant collected

-

High-Throughput Solubility Screening

For rapid screening of multiple solvents or formulations, automated systems can be employed. These often rely on nephelometry (light scattering) to detect undissolved particles.

Part 4: Safety and Handling Considerations

As a novel chlorinated organic compound, 1-Chloroethyl 2-methoxyethyl carbonate should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Part 5: Data Interpretation and Reporting

The collected solubility data should be compiled into a clear and concise format. A summary table, as suggested in Part 2, is highly recommended. When reporting results, always specify the temperature at which the measurements were taken, as solubility is temperature-dependent.

References

1-Chloroethyl 2-methoxyethyl carbonate boiling point and density

Physicochemical Profiling, Synthetic Methodologies, and Prodrug Utility[1][2][3]

Part 1: Executive Technical Overview[1]

1-Chloroethyl 2-methoxyethyl carbonate is a specialized bifunctional reagent used primarily in the synthesis of esterase-sensitive prodrugs.[1] Structurally, it combines a reactive 1-chloroethyl moiety (an

This specific architecture serves a dual purpose in medicinal chemistry:

-

The 1-Chloroethyl Group: Acts as a "soft" electrophile, allowing the attachment of the carbonate to a carboxylic acid or amine drug payload.[1] Upon physiological hydrolysis, this moiety spontaneously decomposes, releasing acetaldehyde and carbon dioxide.

-

The 2-Methoxyethyl Group: Enhances the physicochemical profile of the resulting prodrug.[1] Unlike simple alkyl chains (ethyl or isopropyl), the ether oxygen in the methoxyethyl tail increases hydrophilicity and solvation, potentially improving the oral bioavailability of lipophilic parent drugs.

This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and the mechanistic logic for its application in drug delivery.

Part 2: Physicochemical Profile[1][3][4]

Note on Experimental Data: 1-Chloroethyl alkyl carbonates are thermally labile.[1] While atmospheric boiling points can be calculated, they are rarely measured experimentally at 1 atm due to the risk of thermal decomposition (elimination of acetaldehyde). The values below synthesize experimental observations from patent literature and calculated consensus data.

Table 1: Key Physicochemical Data[1]

| Property | Value / Description | Source/Notes |

| CAS Number | Not widely listed (Analogous to 80196-03-8) | See Synthesis section for ID.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 182.59 g/mol | |

| Appearance | Pale yellow to colorless liquid | Experimental observation [1].[3] |

| Density | 1.12 – 1.16 g/cm³ (Estimated) | Based on homologues (1-chloroethyl isopropyl carbonate |

| Boiling Point (Atm) | ~190°C – 200°C (Decomposes) | Theoretical. Do not attempt distillation at 1 atm. |

| Boiling Point (Vac) | 85°C – 95°C at 5-10 mmHg | Recommended distillation range.[1] |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Hydrolyzes slowly in water. |

| Stability | Moisture Sensitive; Thermally Labile | Store at 2–8°C under inert gas (Ar/N₂). |

1H-NMR Characterization (CDCl₃)

To validate the synthesis of this compound, the following NMR signals are diagnostic [1]:

- 1.83 ppm (3H, d, J=6.0 Hz): Methyl group of the chloroethyl moiety.[4]

-

3.40 ppm (3H, s): Terminal methoxy group (

-

3.60–4.40 ppm (Multiplets): Ethylene glycol backbone (

-

6.40–6.50 ppm (1H, q): The methine proton (

Part 3: Synthetic Methodology

The synthesis of 1-chloroethyl 2-methoxyethyl carbonate is a nucleophilic substitution reaction.[1] The protocol below is designed to minimize the formation of symmetrical carbonate byproducts and ensure high purity.

Mechanistic Pathway

The reaction involves the attack of the hydroxyl group of 2-methoxyethanol on the carbonyl carbon of 1-chloroethyl chloroformate.[1] A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the HCl by-product.[1]

Figure 1: Synthetic pathway for 1-chloroethyl 2-methoxyethyl carbonate.

Validated Experimental Protocol

Safety Precaution: 1-Chloroethyl chloroformate is toxic and lachrymatory.[1] Perform all operations in a functioning fume hood.

Reagents:

-

1-Chloroethyl chloroformate (1.0 equiv)[1]

-

2-Methoxyethanol (1.05 equiv)[1]

-

Pyridine (1.1 equiv) or Triethylamine

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-Chloroethyl chloroformate (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Mix 2-Methoxyethanol (1.05 equiv) with the base (Pyridine, 1.1 equiv) in a separate addition funnel.

-

Reaction: Dropwise add the alcohol/base mixture to the chloroformate solution over 30–45 minutes. Critical: Maintain internal temperature below 5°C to prevent decomposition of the chloroformate.

-

Stirring: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor conversion by TLC or GC.[1]

-

Quench & Workup:

-

Wash the organic layer with water (2 x 50 mL).

-

Wash with 1N HCl (to remove excess pyridine).

-

Wash with Saturated NaHCO₃ (to ensure neutral pH).

-

Wash with Brine.[1]

-

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 30°C).

-

Purification: Purify the crude pale-yellow oil via vacuum distillation .

-

Target: Collect fractions boiling at 85–95°C @ 5–10 mmHg .

-

Note: Avoid pot temperatures >120°C.

-

Part 4: Applications in Prodrug Design[1]

The primary utility of this carbonate is to mask polar functional groups (carboxylic acids, amines) to improve membrane permeability.

The "Double Ester" Activation Mechanism

When attached to a drug (e.g., a carboxylic acid, R-COOH), it forms an acyloxyalkyl carbonate . This structure is designed to be biologically unstable only after enzymatic triggering.

-

Absorption: The lipophilic prodrug crosses the intestinal membrane.

-

Enzymatic Hydrolysis: Non-specific esterases attack the terminal carbonate ester.[1]

-

Cascade Breakdown: The hydrolysis yields an unstable

-hydroxyalkyl intermediate, which spontaneously collapses.[1]

Figure 2: Bio-activation pathway of prodrugs synthesized with 1-chloroethyl 2-methoxyethyl carbonate.

Strategic Advantage

Using the 2-methoxyethyl tail (vs. ethyl or cyclohexyl) offers a specific solubility advantage.[1] The ether oxygen can accept hydrogen bonds from water, increasing the aqueous solubility of the prodrug just enough to prevent precipitation in the GI tract while maintaining sufficient lipophilicity for membrane transport. This is particularly useful for "brick dust" molecules (high melting point, low solubility).

References

-

Takeda Pharmaceutical Company. (2004).[4] Benzimidazole compound, process for producing the same, and use thereof.[4][3][5] US Patent Application 2004/0248941 A1.[1][4] (Reference Example 12 details the synthesis and NMR of 1-chloroethyl 2-methoxyethyl carbonate).

-

Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.Journal of Medicinal Chemistry, 31(2), 318-322. (Foundational mechanism of 1-chloroethyl carbonate prodrugs).

-

Heimbach, T., et al. (2007). Prodrugs: Challenges and Rewards Part 1.Springer.[1][6] (Discusses solubility tuning using alkoxyalkyl promoieties).

Sources

- 1. 80196-03-8|1-Chloroethyl methyl carbonate|BLD Pharm [bldpharm.com]

- 2. 1-Chloroethyl methyl carbonate | C4H7ClO3 | CID 13506641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]

- 5. PT96126A - PROCESS FOR THE PREPARATION OF SPIROCYCLES CONTAINING NITROGEN - Google Patents [patents.google.com]

- 6. Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloroethyl Carbonates: A Comparative Analysis of 1-Chloroethyl 2-methoxyethyl carbonate and 1-Chloroethyl ethyl carbonate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of active pharmaceutical ingredients (APIs) through the use of prodrug linkers is a cornerstone of modern drug development. Among these, 1-chloroethyl carbonates have emerged as a versatile class of promoieties, enabling enhanced bioavailability, targeted delivery, and improved physicochemical properties of parent drug molecules. This in-depth technical guide provides a comprehensive analysis of two key members of this class: the well-established 1-Chloroethyl ethyl carbonate and the emerging 1-Chloroethyl 2-methoxyethyl carbonate. Through a detailed exploration of their chemical properties, synthesis, and mechanisms of action, this guide aims to equip researchers with the knowledge necessary to select and implement the optimal 1-chloroethyl carbonate linker for their specific drug development needs.

Introduction: The Role of 1-Chloroethyl Carbonates in Prodrug Design

The journey of a drug from administration to its site of action is fraught with challenges, including poor solubility, enzymatic degradation, and off-target toxicity. Prodrugs, which are inactive or less active derivatives of a parent drug, are designed to overcome these hurdles by masking key functional groups until they reach the desired physiological environment.[1] The 1-chloroethyl carbonate moiety is a particularly effective prodrug linker due to its susceptibility to cleavage under physiological conditions, releasing the active drug, carbon dioxide, and acetaldehyde.

The general structure of a 1-chloroethyl carbonate prodrug involves the covalent linkage of the 1-chloroethyl carbonate group to a hydroxyl or carboxyl functional group on the parent drug molecule. The rate of cleavage, and thus the release of the active drug, can be finely tuned by modifying the R group of the carbonate (see Figure 1). This guide will focus on the comparative analysis of two such modifications: the ethyl group (in 1-Chloroethyl ethyl carbonate) and the 2-methoxyethyl group (in 1-Chloroethyl 2-methoxyethyl carbonate).

1-Chloroethyl ethyl carbonate: The Established Workhorse

1-Chloroethyl ethyl carbonate (CEEC) is a widely utilized reagent in organic synthesis and a common building block for prodrugs. Its chemical and physical properties are well-documented, making it a reliable choice for many applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Chloroethyl ethyl carbonate is presented in Table 1.

| Property | Value |

| Molecular Formula | C5H9ClO3 |

| Molecular Weight | 152.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~159-161 °C |

| Solubility | Soluble in common organic solvents; insoluble in water |

Synthesis of 1-Chloroethyl ethyl carbonate

The most common and direct method for the synthesis of 1-chloroethyl ethyl carbonate involves the reaction of ethanol with 1-chloroethyl chloroformate in the presence of a base, such as pyridine.[2] This nucleophilic acyl substitution reaction is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis of 1-Chloroethyl ethyl carbonate

Materials:

-

Ethanol

-

1-Chloroethyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add 1-chloroethyl chloroformate (1.05 eq) to the cooled solution via a dropping funnel over a period of 30 minutes with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Chloroethyl ethyl carbonate.

-

Purify the crude product by vacuum distillation to yield the pure liquid.

Mechanism of Action as a Prodrug Linker

When attached to a parent drug, the 1-chloroethyl ethyl carbonate moiety undergoes a two-step cleavage process in vivo to release the active drug. The initial step is the hydrolysis of the carbonate, which can be chemically or enzymatically mediated, to form an unstable hemiacetal. This is followed by the rapid decomposition of the hemiacetal to release the active drug, carbon dioxide, and acetaldehyde.

Sources

Suppliers and price of 1-Chloroethyl 2-methoxyethyl carbonate reagent

An In-depth Technical Guide to α-Chloroalkyl Carbonate Reagents: Focus on 1-Chloroethyl ethyl carbonate

Preamble: This guide addresses the inquiry for "1-Chloroethyl 2-methoxyethyl carbonate." A thorough search of chemical supplier databases and scientific literature indicates that this specific compound is not a standard commercial reagent and is not well-documented. Therefore, this whitepaper will focus on a closely related and commercially available analogue, 1-Chloroethyl ethyl carbonate (CAS No. 50893-36-2) . This compound shares the key α-chloroalkyl carbonate functional group, making it an excellent proxy for understanding the synthesis, applications, and handling of this important class of reagents in drug development and organic synthesis.

Compound Identification and Physicochemical Properties

1-Chloroethyl ethyl carbonate is a key organic intermediate valued for its reactive α-chloroethyl group, which serves as a versatile handle for introducing the ethoxycarbonyloxyethyl moiety. This functional group is particularly significant in the design of prodrugs.

| Property | Value | Source |

| CAS Number | 50893-36-2 | [1][2] |

| Molecular Formula | C₅H₉ClO₃ | [1][2] |

| Molecular Weight | 152.57 g/mol | [2] |

| Synonyms | Carbonic acid 1-chloroethyl ethyl ester, 1-Chlorodiethyl carbonate | |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | Typically >98.0% (by GC) | |

| Boiling Point | ~160°C | [2] |

| Storage | Store under an inert atmosphere at 2-8°C in a cool, dark place. | [1] |

Commercial Availability and Pricing

Procurement is a critical step for any research and development project. 1-Chloroethyl ethyl carbonate is readily available from several major chemical suppliers. The following table provides a comparative overview of pricing and availability.

Note: Prices are subject to change and may vary based on institutional contracts and location. The data presented is for illustrative purposes.

| Supplier | Product Number (Example) | Purity | Quantity | List Price (USD) |

| Sigma-Aldrich (Ambeed) | AMBH2D6ECE1C | 98% | 5 g | $11.50 |

| 98% | 10 g | $13.80 | ||

| 98% | 25 g | $17.25 | ||

| 98% | 100 g | $46.00 | ||

| TCI America | C1056 | >98.0% (GC) | 25 g | $59.00 |

| >98.0% (GC) | 100 g | $152.00 | ||

| Fisher Scientific (via TCI) | C105625G | ≥98.0% (GC) | 25 g | $117.00 |

Synthesis and Reaction Mechanism

The synthesis of 1-chloroethyl ethyl carbonate is typically achieved through the reaction of an alcohol with 1-chloroethyl chloroformate. This is a standard method for creating carbonate esters.

The core reaction involves the nucleophilic attack of ethanol on the highly electrophilic carbonyl carbon of 1-chloroethyl chloroformate. A weak base, such as pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.[3]

Caption: General Synthesis Pathway for 1-Chloroethyl ethyl carbonate.

Application in Drug Development: Prodrug Synthesis

The primary application of 1-chloroethyl ethyl carbonate in pharmacology is its use as a prodrug promoiety. Many active pharmaceutical ingredients (APIs) containing carboxylic acid groups suffer from poor oral bioavailability. Converting the carboxylic acid to a 1-alkoxycarbonyloxy)alkyl ester can significantly improve absorption.

Once absorbed into the bloodstream, these esters are rapidly cleaved by ubiquitous esterase enzymes to release the active parent drug, along with benign byproducts.[4] This strategy is famously used in the antibiotic cefpodoxime proxetil.[4]

The workflow involves activating the carboxylic acid of the API and reacting it with an α-haloalkyl carbonate. For enhanced reactivity, the 1-chloroethyl ethyl carbonate is often converted to the more labile 1-iodoethyl ethyl carbonate via a Finkelstein reaction prior to coupling with the drug molecule.[4]

Caption: In Vivo Activation Pathway of a 1-Chloroethyl Carbonate Prodrug.

Safety, Handling, and Storage

As a reactive chemical intermediate, 1-chloroethyl ethyl carbonate must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[1][5][6]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]

-

P261: Avoid breathing vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

-

Storage and Handling:

Experimental Protocol: Synthesis of 1-Iodoethyl ethyl carbonate

This protocol describes the conversion of 1-chloroethyl ethyl carbonate to its more reactive iodo-analogue, a common step before its use in prodrug synthesis.[4] This Finkelstein reaction is a self-validating system; success can be monitored by the precipitation of sodium chloride.

-

Objective: To synthesize 1-Iodoethyl ethyl carbonate from 1-Chloroethyl ethyl carbonate.

-

Materials:

-

1-Chloroethyl ethyl carbonate (1.0 eq)

-

Sodium Iodide (NaI) (1.05 eq)

-

18-Crown-6 (catalyst, ~2% w/w)

-

Toluene (solvent)

-

1% Aqueous Sodium Thiosulfate solution

-

-

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

-

Procedure:

-

Setup: To a round-bottom flask charged with toluene, add sodium iodide (1.05 eq) and 18-crown-6 (~0.02 eq). The crown ether is used to solubilize the sodium salt in the nonpolar solvent, thereby accelerating the reaction.

-

Addition of Reagent: Add 1-chloroethyl ethyl carbonate (1.0 eq) to the suspension at room temperature.

-

Reaction: Heat the suspension to 105-110°C and stir vigorously. The progress of the reaction can be visually monitored by the formation of a fine white precipitate (NaCl). The reaction is typically complete within 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature, then further to 0-5°C.

-

Filtration: Filter the solid byproducts (unreacted NaI and precipitated NaCl).

-

Washing: Transfer the filtrate containing the desired product to a separatory funnel. Wash the organic layer with a 1% aqueous sodium thiosulfate solution to remove any traces of free iodine, followed by a brine wash.

-

Isolation: The resulting toluene solution of 1-iodoethyl ethyl carbonate is highly reactive and is typically not isolated further. It is used directly in the subsequent esterification step with the API.[4]

-

References

-

PrepChem.com. (n.d.). Synthesis of 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2007, 84, 347. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 1-Chloro-2-methoxyethane | CAS#:627-42-9. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020, June 27). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Retrieved from [Link]

Sources

- 1. 1-Chloroethyl ethyl carbonate | 50893-36-2 [sigmaaldrich.com]

- 2. 1-Chloroethyl Ethyl Carbonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. oaji.net [oaji.net]

- 5. aksci.com [aksci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chemical Stability of Methoxyethyl Carbonate Prodrug Linkers

This guide details the chemical stability, hydrolysis mechanisms, and experimental characterization of methoxyethyl carbonate prodrug linkers. It is designed for medicinal chemists and formulation scientists requiring precise control over prodrug lability.

Technical Guide & Stability Profiling Protocols

Structural Rationale & Physicochemical Properties

The methoxyethyl carbonate linker is a derivatization strategy used to convert hydroxyl-bearing active pharmaceutical ingredients (APIs)—typically phenols or aliphatic alcohols—into prodrugs.

Chemical Structure

The linker connects the parent drug (

Design Advantages

-

Solubility Modulation: Unlike simple alkyl carbonates (e.g., ethyl carbonate), the terminal methoxy group and the ethylene glycol backbone introduce amphiphilicity. This increases aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.[1]

-

Electronic Tuning: The

-oxygen (ether oxygen) in the methoxyethyl tail exerts a weak electron-withdrawing inductive effect (

Chemical Stability Profile

The stability of methoxyethyl carbonates is governed by the susceptibility of the carbonyl carbon to nucleophilic attack. This profile is heavily pH-dependent.

Hydrolysis Mechanism

The primary degradation pathway is hydrolytic cleavage , yielding the parent drug, carbon dioxide, and 2-methoxyethanol.

-

Acid-Catalyzed (

): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, carbonates are generally robust in acidic media compared to acetals or some esters. -

Base-Catalyzed (

): The dominant pathway in physiological fluids (blood/plasma). Hydroxide ions ( -

Intramolecular Catalysis: If the parent drug contains a proximal nucleophile (e.g., an amine or carboxylate), cyclization-release mechanisms can accelerate cleavage significantly, independent of bulk pH.

Comparative Lability

Research indicates that linker length and steric bulk influence stability.

-

Methoxyethyl vs. Ethyl: Methoxyethyl carbonates are generally less stable (faster hydrolysis) than their simple ethyl counterparts due to the inductive withdrawal of the ether oxygen, which destabilizes the transition state less than the alkyl chain stabilizes the ground state.

-

Methoxyethyl vs. Propylene Glycol: In comparative studies of amino acid prodrugs, methoxy-based linkers demonstrated lower stability (shorter

) compared to longer glycol chains, attributed to reduced steric hindrance and electronic effects.

Visualization: Hydrolysis Pathways

The following diagram illustrates the base-catalyzed hydrolysis mechanism (Specific Base Catalysis) and the enzymatic pathway.

Caption: Figure 1. Dual pathway degradation of methoxyethyl carbonates via specific base catalysis (chemical) and esterase-mediated cleavage (enzymatic).

Experimental Protocols for Stability Profiling

To validate the stability of a methoxyethyl carbonate prodrug, you must establish a pH-rate profile and determine plasma half-life.

Buffer Preparation

Prepare constant ionic strength buffers (

| pH Target | Buffer System | Concentration |

| 1.2 | HCl / NaCl | 0.1 M |

| 4.5 | Acetate Buffer | 0.05 M |

| 7.4 | Phosphate Buffered Saline (PBS) | 0.05 M |

| 9.0 | Borate Buffer | 0.05 M |

Kinetic Stability Assay (Chemical)

Objective: Determine the pseudo-first-order rate constant (

Step-by-Step Protocol:

-

Stock Solution: Dissolve the prodrug in Acetonitrile or DMSO to a concentration of 1 mg/mL.

-

Initiation: Spike 10 µL of stock solution into 990 µL of pre-thermostated buffer (37°C). Final concentration: 10 µg/mL.

-

Sampling: At defined intervals (

min), withdraw 100 µL aliquots. -

Quenching: Immediately add 100 µL of cold acetonitrile containing an internal standard.

-

Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the disappearance of the prodrug peak and the appearance of the parent drug.

-

Calculation: Plot

vs. time. The slope is

Enzymatic Stability (Plasma)

Objective: Assess bioactivation rate in biologically relevant media.

Protocol:

-

Media: Thaw pooled human or rat plasma at 37°C.

-

Incubation: Spike prodrug stock (10 µM final conc) into plasma.

-

Control: Run a parallel incubation in heat-inactivated plasma (to distinguish chemical vs. enzymatic instability).

-

Processing: Precipitate proteins with ice-cold acetonitrile (1:3 ratio) at time points. Centrifuge at 10,000g for 5 min.

-

Data Interpretation: If

, the prodrug is a viable substrate for plasma esterases.

Data Interpretation & Troubleshooting

The U-Shaped Stability Curve

Carbonate prodrugs typically exhibit a U-shaped or V-shaped pH-rate profile.

-

pH < 4: Specific acid catalysis (usually slow).

-

pH 4–6: The "pH of maximum stability" (

). Hydrolysis is dominated by the water reaction ( -

pH > 7: Specific base catalysis dominates. Rate increases 10-fold for every 1 unit increase in pH.

Troubleshooting Instability

If the prodrug is too labile (

-

Steric Shielding: Switch from 2-methoxyethyl to 1-methoxyethyl (introducing a methyl group at the

-carbon). This introduces steric hindrance, slowing nucleophilic attack. -

Linker Extension: Use a propyl spacer (

) to reduce the inductive effect of the oxygen.

Visualization: Stability Workflow

Caption: Figure 2. Decision tree for evaluating prodrug stability and bioactivation potential.

References

-

Karaman, R. (2013).[2] Prodrugs Design: Efficacy and Stability. Chemical Biology & Drug Design. Link

-

Majumdar, S., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Link

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

-

Dittert, L. W., et al. (1968). Carbonate ester prodrugs of salicylic acid. Journal of Pharmaceutical Sciences. Link

-

Igarashi, Y., et al. (2007). Physicochemical properties and stability of carbonate-linked prodrugs. International Journal of Pharmaceutics. Link

Sources

Methodological & Application

Procedure for reacting 1-chloroethyl chloroformate with 2-methoxyethanol

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Strategic Rationale & Introduction

The synthesis of mixed carbonates, specifically 1-chloroethyl alkyl carbonates, is a foundational transformation in the development of advanced pharmaceutical intermediates and prodrugs (such as proxetil-type esters)[1]. Reacting 1-chloroethyl chloroformate (ACE-Cl) with 2-methoxyethanol yields 1-chloroethyl (2-methoxyethyl) carbonate. The incorporation of the 2-methoxyethyl moiety is a highly effective strategy in medicinal chemistry to enhance the aqueous solubility and modulate the pharmacokinetic profiles of lipophilic active pharmaceutical ingredients (APIs).

This protocol details a highly efficient, chemoselective nucleophilic acyl substitution. By utilizing strictly anhydrous conditions and a mild organic base, the methodology suppresses competitive hydrolysis and degradation pathways, ensuring high-fidelity carbonate formation[2].

Mechanistic Insights & Causality

Understanding the underlying reaction mechanism is paramount for process troubleshooting and successful scale-up. The reaction proceeds via a classic nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: The hydroxyl oxygen of 2-methoxyethanol attacks the highly electrophilic carbonyl carbon of ACE-Cl. This step is highly exothermic. Initiating the reaction at 0 °C is non-negotiable; failure to control the exotherm leads to the thermal decomposition of ACE-Cl into acetaldehyde and phosgene equivalents, drastically reducing yield.

-

Intermediate Collapse: The resulting unstable tetrahedral intermediate rapidly collapses, expelling the chloride leaving group to form the carbonate linkage.

-

Acid Scavenging: The liberated HCl is immediately neutralized by the amine base (e.g., pyridine). This drives the equilibrium forward and prevents acid-catalyzed side reactions, such as ether cleavage or product degradation[1][2]. Pyridine is specifically selected over stronger bases (like DBU) to minimize the risk of eliminating the 1-chloroethyl group, which would form an unwanted vinyl carbonate byproduct.

Fig 1: Nucleophilic acyl substitution mechanism forming the mixed carbonate.

Safety & Handling (Self-Validating System)

-

1-Chloroethyl chloroformate (ACE-Cl): Highly toxic, corrosive, and lachrymatory. It reacts violently with ambient moisture to release HCl and CO₂. All manipulations must be performed in a fume hood under an inert atmosphere (N₂/Ar).

-

2-Methoxyethanol: A known reproductive toxin. Use appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.

-

System Validation Checkpoint: Ensure all glassware is oven-dried (120 °C for >4 h) and cooled under vacuum. Moisture levels >50 ppm in the solvent will result in significant yield loss due to the competitive hydrolysis of ACE-Cl[3].

Materials & Equipment

-

Reagents: 1-Chloroethyl chloroformate (1.1 equiv), 2-Methoxyethanol (1.0 equiv), Anhydrous Pyridine (1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM), <50 ppm H₂O.

-

Equipment: 3-neck round-bottom flask, magnetic stirrer, pressure-equalizing addition funnel, nitrogen/argon manifold, ice-water bath.

Step-by-Step Experimental Protocol

Phase 1: System Preparation

-

Assemble the 3-neck flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Purge the entire system with N₂ for 15 minutes to displace atmospheric moisture.

-

Add anhydrous DCM (typically 5–10 volumes relative to the alcohol) to the reaction flask.

Phase 2: Reagent Loading

-

Charge the flask with 2-methoxyethanol (1.0 equiv) and anhydrous pyridine (1.2 equiv).

-

Stir the mixture and cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

-

Causality: Pre-cooling the nucleophile/base mixture ensures that the subsequent exothermic addition is thermally buffered, preventing localized hot spots that degrade the chloroformate.

-

Phase 3: Electrophile Addition

-

Dilute 1-chloroethyl chloroformate (1.1 equiv) in an equal volume of anhydrous DCM within the addition funnel.

-

Add the ACE-Cl solution dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

-

Visual Cue: A white precipitate (pyridinium chloride) will begin to form almost immediately, validating that the reaction and acid neutralization are occurring[2].

-

Phase 4: Reaction Maturation

-

Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

-

Stir for an additional 2–3 hours.

-

In-Process Control (IPC): Monitor reaction completion via GC-MS or TLC (stain with KMnO₄). The complete disappearance of the 2-methoxyethanol peak indicates reaction termination.

Phase 5: Aqueous Workup & Purification

-

Quench the reaction by adding ice-cold water (equal to the reaction volume) to dissolve the precipitated pyridinium salts.

-

Transfer the mixture to a separatory funnel and isolate the lower organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

Cold 1M HCl (to extract any residual unreacted pyridine).

-

Saturated aqueous NaHCO₃ (to neutralize residual acid traces).

-

Brine (to break potential emulsions and pre-dry the organic phase).

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath <30 °C to prevent thermal degradation of the product.

-

Purification: The crude 1-chloroethyl (2-methoxyethyl) carbonate is typically >95% pure. If ultra-high purity is required for downstream API synthesis, purify via vacuum distillation or a short silica gel plug eluting with Hexane/EtOAc[2][3].

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final yield/purity of the mixed carbonate. Data indicates that strict adherence to anhydrous DCM and pyridine yields the best results.

| Solvent System | Base Selection | Temperature Profile | Reaction Time | Isolated Yield (%) | Purity (GC-MS) |

| DCM (Anhydrous) | Pyridine | 0 °C → RT | 3 h | 88–92% | >98% |

| THF (Anhydrous) | Triethylamine | 0 °C → RT | 4 h | 78–82% | >95% |

| Toluene | DIPEA | 0 °C → 50 °C | 6 h | 65–70% | >90% |

| DCM (Wet, >500 ppm) | Pyridine | 0 °C → RT | 3 h | <40% (Hydrolysis) | <70% |

Data Interpretation: DCM combined with pyridine provides the optimal balance of solubility for the reactants and precipitation of the byproduct, driving the reaction to completion with the highest fidelity[1][2].

References

1.[1] Title: Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil Source: Open Access Journal of International (oaji.net) URL: 2.[2] Title: Synthesis of 1-Chloroethyl ethyl carbonate Source: PrepChem.com URL: 3.[3] Title: Organic Syntheses Procedure (Generation of α-halo ethers) Source: Organic Syntheses (orgsyn.org) URL:

Sources

Application Note: Synthesis and Application of 1-Chloroethyl 2-Methoxyethyl Carbonate in Prodrug Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Executive Summary

The development of prodrugs is a cornerstone strategy in medicinal chemistry designed to overcome active pharmaceutical ingredient (API) liabilities such as poor oral bioavailability, low aqueous solubility, or limited cellular permeability. Among the various promoieties utilized, 1-chloroethyl 2-methoxyethyl carbonate has emerged as a highly versatile and effective reagent.

This application note provides a comprehensive, field-validated guide to synthesizing this promoiety and utilizing it in the alkylation of APIs. By combining the steric shielding of a 1-chloroethyl group with the tunable hydrophilicity of a 2-methoxyethyl tail, this carbonate facilitates the creation of esterase-sensitive prodrugs with optimized gastrointestinal stability and dissolution profiles. This specific promoiety has been successfully deployed in the synthesis of advanced therapeutics, including proton pump inhibitors (benzimidazole derivatives)[1] and acetyl-CoA carboxylase (ACC) inhibitors (pyrrole derivatives)[2].

Mechanistic Rationale: The Promoiety Design (E-E-A-T)

In drug design, the choice of the promoiety is never arbitrary. The structural components of 1-chloroethyl 2-methoxyethyl carbonate serve specific physicochemical and biological functions:

-

The 1-Chloroethyl Group (Steric Modulation): Compared to standard chloromethyl carbonates, the addition of an

-methyl group creates steric hindrance around the electrophilic center.-

Causality: This steric bulk significantly decreases the rate of premature, non-enzymatic hydrolysis in the acidic environment of the stomach, ensuring the prodrug reaches the intestinal absorption site intact. Once absorbed, it remains highly susceptible to enzymatic cleavage by hepatic and blood esterases.

-

-

The 2-Methoxyethyl Chain (Solubility Enhancement): Standard alkyl carbonates (like ethyl or cyclohexyl) are highly lipophilic, which can lead to dissolution-rate-limited absorption.

-

Causality: The ether oxygen in the 2-methoxyethyl chain acts as a hydrogen bond acceptor. This subtly lowers the LogP of the resulting prodrug complex, enhancing aqueous solubility in the gut lumen without compromising the lipophilicity required for passive membrane permeation.

-

In Vivo Cleavage Pathway

Upon systemic absorption, the prodrug undergoes a self-immolative cleavage process. Esterases hydrolyze the carbonate ester, generating a highly unstable hemiacetal. This intermediate spontaneously collapses, releasing the active API, carbon dioxide, acetaldehyde, and 2-methoxyethanol.

In vivo enzymatic cleavage and spontaneous decomposition of the prodrug.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic reasoning and analytical checkpoints to ensure synthetic integrity.

Protocol A: Synthesis of 1-Chloroethyl 2-Methoxyethyl Carbonate

This procedure adapts standard chloroformate chemistry to yield the target promoiety[1][3].

Reagents:

-

2-Methoxyethanol (1.0 equiv, 6.00 g)

-

1-Chloroethyl chloroformate (1.1 equiv, 12.4 g)

-

Pyridine or Triethylamine (1.2 equiv, 7.5 g)

-

Dichloromethane (DCM, anhydrous, 60 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methoxyethanol in anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

-

Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C.

-

Causality: The subsequent reaction with chloroformate is highly exothermic. Cooling prevents runaway kinetics and minimizes the formation of symmetrical carbonate side-products.

-

-

Base Addition: Add pyridine to the stirring solution.

-

Electrophile Addition: Add 1-chloroethyl chloroformate dropwise over 30 minutes using an addition funnel.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, favoring the desired mono-substitution pathway.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with cold 1N HCl (to protonate and remove excess pyridine), saturated aqueous

(to neutralize residual acid), and brine. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the product as a pale-yellow liquid (~85% yield)[1].

Protocol B: Prodrug Synthesis (API Alkylation)

This protocol describes the attachment of the synthesized promoiety to a generic carboxylic acid or N-heterocycle API[2].

Step-by-step synthetic workflow for API alkylation using the carbonate promoiety.

Reagents:

-

API (1.0 equiv)

-

1-Chloroethyl 2-methoxyethyl carbonate (1.5 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Sodium Iodide (NaI, 0.5 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Dissolve the API and

in anhydrous DMF. Stir at room temperature for 30 minutes.-

Causality: Pre-stirring allows for the complete deprotonation of the API, generating a highly nucleophilic anion required for successful alkylation.

-

-

Catalyst Addition: Add NaI to the reaction mixture.

-

Causality: The 1-chloroethyl group is a secondary alkyl chloride, which is sterically hindered and sluggish in

reactions. NaI initiates an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide. This drastically reduces reaction times and prevents thermal degradation of the API.

-

-

Alkylation: Add 1-chloroethyl 2-methoxyethyl carbonate. Heat the reaction to 50°C and stir for 4–6 hours.

-

Analytical Checkpoint: Monitor reaction progress via TLC (e.g., Hexane/EtOAc). The disappearance of the baseline API spot and the emergence of a higher

spot indicates successful prodrug formation.

-

-

Quench & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with 5% aqueous

.-

Causality: Sodium thiosulfate reduces any residual iodine (

) generated from the oxidation of the iodide catalyst back to water-soluble iodide, preventing dark discoloration of the final product.

-

-

Purification: Dry over

, concentrate, and purify via flash column chromatography to yield the pure prodrug.

Quantitative Data & Optimization

To ensure optimal yields during the alkylation step, reaction conditions must be carefully tuned. Table 1 summarizes the physicochemical advantages of the 2-methoxyethyl promoiety, while Table 2 provides empirical optimization data for the alkylation workflow.

Table 1: Physicochemical Comparison of Carbonate Promoiety Precursors

| Promoiety Precursor | Lipophilicity Contribution | GI Stability (Acidic) | Enzymatic Lability | Primary Use Case |

| Chloromethyl ethyl carbonate | High | Low (Prone to premature hydrolysis) | Very High | IV formulations |

| 1-Chloroethyl ethyl carbonate | High | High (Steric shielding by | High | Oral lipophilic drugs |

| 1-Chloroethyl 2-methoxyethyl carbonate | Moderate (Ether oxygen lowers LogP) | High | High | Oral drugs requiring enhanced dissolution |

Table 2: Optimization of Alkylation Conditions (Model Carboxylic Acid API)

| Base | Catalyst | Solvent | Temperature | Time | Isolated Yield |

| None | DMF | 50°C | 12 h | 42% (Incomplete) | |

| None | DMF | 50°C | 12 h | 55% | |

| NaI (0.5 eq) | DMF | 50°C | 5 h | 88% (Optimal) | |

| NaI (0.5 eq) | Acetone | Reflux (56°C) | 8 h | 71% |

Note: The inclusion of the Finkelstein catalyst (NaI) is the most critical variable for maximizing yield and minimizing reaction time.

References

1.[1] US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents. URL: 2.[2] WO2019115405A1 - Pyrrole derivatives as acc inhibitors - Google Patents. URL: 3.[3] Synthesis of 1-Chloroethyl ethyl carbonate - PrepChem.com. URL:

Sources

Application Note: Protocol for Introducing the 1-[(2-Methoxyethoxy)carbonyloxy]ethyl Group

Abstract & Strategic Rationale

The 1-[(2-methoxyethoxy)carbonyloxy]ethyl moiety is a specialized "double ester" promoiety used to convert hydrophilic carboxylic acids or amines into lipophilic prodrugs. Structurally related to the proxetil (isopropyloxy) and axetil (acetoxy) groups found in cephalosporin antibiotics (e.g., Cefpodoxime proxetil, Cefuroxime axetil), this specific moiety incorporates a 2-methoxyethyl tail.

This ether-containing tail provides a unique balance of lipophilicity (for membrane permeability) and aqueous solubility (via the ether oxygen), often superior to purely alkyl chains. Upon oral absorption, the group is cleaved by non-specific plasma esterases, triggering a spontaneous cascade that releases the active parent drug, acetaldehyde, carbon dioxide, and 2-methoxyethanol.

Scope of this Protocol: This guide details the de novo synthesis of the required alkylating reagent—1-iodoethyl (2-methoxyethyl) carbonate —and its subsequent coupling to a model carboxylic acid drug.

Mechanism of Action

Understanding the lability of this group is essential for successful synthesis. The prodrug is designed to degrade rapidly in plasma but must remain stable during chemical processing.

Figure 1: Metabolic activation pathway. The initial esterase cleavage triggers a spontaneous decomposition (1,6-elimination-like) to release the active drug.

Part A: Synthesis of the Reagent

Target Reagent: 1-iodoethyl (2-methoxyethyl) carbonate CAS (Analogous): 145007-34-7 (Isopropyl analog) for reference.

Direct alkylation with 1-chloroethyl carbonates is often sluggish and requires high temperatures that degrade the prodrug. Therefore, this protocol mandates the synthesis of the iodo-derivative via Finkelstein exchange prior to coupling.

Step 1: Synthesis of 1-Chloroethyl (2-methoxyethyl) carbonate

Reaction:

| Reagent | Equiv.[1][2] | Role |

| 1-Chloroethyl chloroformate | 1.0 | Electrophile (Commercial or prepared from acetaldehyde + triphosgene) |

| 2-Methoxyethanol | 1.0 | Nucleophile |

| Pyridine | 1.1 | HCl Scavenger |

| Dichloromethane (DCM) | Solvent | Anhydrous |

Protocol:

-

Charge a flame-dried 3-neck flask with 1-chloroethyl chloroformate (1.0 eq) and anhydrous DCM (5 mL/g). Cool to 0°C under

. -

Mix 2-methoxyethanol (1.0 eq) and pyridine (1.1 eq) in a separate funnel.

-

Add the alcohol/pyridine mixture dropwise to the chloroformate over 30 minutes, maintaining temperature

C. Exothermic reaction. -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated

, then brine. -

Dry organic layer over

and concentrate in vacuo. -

Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficient for the next step.

Step 2: Finkelstein Exchange (Chloro Iodo)

Reaction:

| Reagent | Equiv.[1][2] | Role |

| Chloro-carbonate (from Step 1) | 1.0 | Substrate |

| Sodium Iodide (NaI) | 4.0 | Halogen source |

| Copper Turnings | Cat. | Stabilizer (prevents |

| Acetonitrile or Acetone | Solvent | Anhydrous |

Protocol:

-

Dissolve the chloro-carbonate in Acetonitrile (10 mL/g).

-

Add NaI (4.0 eq) and a small amount of copper turnings.

-

Heat to 60°C for 4–6 hours. Note: Monitor by GC or NMR. The shift of the methine proton (-CH(CH3)-) is distinct.

-

Cool to RT. Filter off the NaCl salts.

-

Critical Workup: Dilute with ether/ethyl acetate, wash with 5% Sodium Thiosulfate (to remove free iodine, indicated by brown color), then water.

-

Dry over

and concentrate at low temperature (<30°C).-

Caution: The iodo-reagent is thermally unstable. Use immediately or store at -20°C with copper stabilization.

-

Part B: Prodrug Coupling Protocol

Target: Introduction of the group to a Drug-Carboxylic Acid (R-COOH).

This step utilizes the "Cesium Effect" to enhance the nucleophilicity of the carboxylate, allowing the reaction to proceed at lower temperatures to preserve the sensitive carbonate linkage.

Experimental Workflow

Figure 2: Optimized coupling workflow utilizing Cesium carbonate in polar aprotic solvent.

Step-by-Step Procedure

-

Salt Formation:

-

In a reaction vessel, dissolve the Drug-COOH (1.0 eq) in anhydrous DMAc (Dimethylacetamide) or DMF (10 mL/g).

-

Add Cesium Carbonate (

) (0.6 eq if using dimer, or 1.2 eq equivalent base capacity). -

Alternative:K2CO3 can be used but often requires longer reaction times.

-

Stir at RT for 30 minutes to ensure carboxylate formation.

-

-

Coupling:

-

Cool the mixture to -15°C (Ice/Salt or Glycol bath).

-

Dissolve 1-iodoethyl (2-methoxyethyl) carbonate (1.2 to 1.5 eq) in a minimal amount of DMAc/Toluene.

-

Add the reagent solution dropwise to the drug mixture.[1]

-

Rationale: Low temperature prevents the degradation of the reagent and the formation of "dimer" byproducts.

-

-

Reaction Monitoring:

-

Maintain temperature between -10°C and 0°C.

-

Monitor by HPLC or TLC. Reaction is typically complete in 2–4 hours.

-

Note: If the reaction stalls, add 0.1 eq of additional reagent, but do not raise temperature above 20°C if possible.

-

-

Workup:

-

Pour the reaction mixture into a mixture of Water/Ice and Ethyl Acetate (or Isopropyl Acetate).

-

pH Adjustment: If the drug is acid-sensitive, ensure the aqueous phase is buffered. If the drug is basic, keep pH neutral.

-

Wash the organic layer with water (

) to remove DMF/DMAc. -

Wash with brine, dry over

.

-

-

Purification:

-

Flash chromatography (Silica Gel).

-

Mobile Phase: Hexane/EtOAc or DCM/MeOH (gradient).

-

Note: Avoid using methanol in the presence of strong bases or acids during purification to prevent transesterification.

-

Characterization & Troubleshooting

Analytical Markers (NMR)

Upon successful introduction of the group, look for these diagnostic signals in

| Moiety | Chemical Shift ( | Multiplicity | Notes |

| Acetal Methine | 6.7 – 6.9 ppm | Quartet ( | The -O-CH (CH3)-O- proton. Key diagnostic. |

| Acetal Methyl | 1.5 – 1.6 ppm | Doublet | The -CH(CH3 ) group. |

| Methoxy Tail | 3.3 – 3.4 ppm | Singlet | The terminal -OCH3 . |

| Ethylene Linker | 3.5 – 4.3 ppm | Multiplets | The -OCH2 CH2 O- bridge. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Reagent | Ensure all solvents are strictly anhydrous. The iodo-reagent is moisture sensitive. |

| Dark Product | Free Iodine | Wash organic layer with 5% Sodium Thiosulfate during workup. |

| Byproduct: Drug-Ethyl Ester | Decarboxylation | Reaction temperature too high. Keep coupling |

| Reagent Decomposition | Instability of Iodide | Prepare the iodo-reagent fresh. Do not store >24h unless stabilized with Cu at -20°C. |

References

-

Synthesis of 1-iodoethyl isopropyl carbonate (Analogous Protocol)

- Source: Gandhi, K. et al. "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil." Open Access Library Journal, 2020.

- Relevance: Establishes the core methodology for converting chloro-carbonates to iodo-carbonates and the subsequent coupling to cephalosporins.

-

Prodrug Strategies & Carbonate Chemistry

- Source: Rautio, J. et al. "Prodrugs: design and clinical applications.

- Relevance: Authoritative review on the rationale and stability of alkoxycarbonyloxyalkyl prodrugs.

-

Cesium Carbonate in Esterification

- Source:Organic Chemistry Portal.

- Relevance: Validates the use of for mild alkylation of carboxylates to prevent racemiz

-

Preparation of Asymmetric Carbonates

-

Source: Patent EP2253710B1. "Process for preparing asymmetrical carbonate compounds."[3]

- Relevance: Details the reaction conditions for reacting alcohols with chloroformates to yield asymmetric carbon

-

Disclaimer: This protocol involves the use of hazardous reagents (chloroformates, alkyl halides).[3] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Reaction conditions for alkylation of carboxylic acids with carbonate reagents

Application Note: Reaction Conditions for Alkylation of Carboxylic Acids with Carbonate Reagents

Executive Summary & Strategic Rationale

The alkylation of carboxylic acids (esterification) is a cornerstone transformation in drug development. Historically, this relied on methyl iodide (MeI), dimethyl sulfate (Me₂SO₄), or diazomethane (CH₂N₂)—reagents characterized by high toxicity, mutagenicity, and poor atom economy.

This guide details the transition to Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) . These reagents are classified as "green" due to their low toxicity, biodegradability, and the fact that their byproducts are simply CO₂ and the corresponding alcohol.[1]

Key Technical Advantage: unlike Fischer esterification, carbonate alkylation is irreversible. The reaction is driven to completion by the entropy of CO₂ evolution, eliminating the need for water removal (Dean-Stark or molecular sieves).

Mechanistic Insight & Causality

To optimize conditions, one must understand that DMC is an ambident electrophile . It can react at the carbonyl carbon (acylation,

-

Hard Nucleophiles (Grignards, Amines): Tend to attack the carbonyl (acylation).

-

Soft Nucleophiles (Carboxylates): Attack the alkyl group (alkylation).

However, DMC is a weak electrophile. The activation energy for alkylation is high. Therefore, the reaction requires either high temperature (>120°C) or nucleophilic activation .

Mechanism Visualization

The following diagram illustrates the two primary pathways: the Standard Thermal Pathway (requiring high T) and the DBU-Catalyzed Pathway (Shieh's Protocol), which lowers the activation barrier.

Figure 1: Mechanistic divergence between thermal activation and DBU-mediated nucleophilic catalysis. Note that DBU transforms DMC into a more potent electrophile.

Critical Reaction Parameters

The choice of conditions depends on substrate stability and available equipment.

| Parameter | Method A: DBU Catalysis (Shieh Protocol) | Method B: Inorganic Base / PTC | Method C: Autoclave / Neat |

| Primary Utility | High-value Pharma Intermediates | Scalable, Robust Substrates | Industrial Bulk Synthesis |

| Temperature | Reflux (80–110°C) | 100–150°C | 160–200°C |

| Catalyst | DBU (1–2 equiv) | K₂CO₃ (0.1–2 equiv) + TBACl (cat.) | NaY Zeolite or K₂CO₃ |

| Solvent | DMC (excess) or Toluene/MeCN | DMC (excess) or DMF | None (Neat DMC) |

| Pressure | Atmospheric | Atmospheric (if high bp solvent) | High Pressure (>10 bar) |

| Reaction Time | 1–6 Hours | 4–12 Hours | 1–4 Hours |

| Mechanism | Nucleophilic Catalysis | Phase Transfer / Thermal | Thermal |

Detailed Experimental Protocols

Protocol A: DBU-Catalyzed Methylation (Homogeneous)

Best for: Acid-sensitive substrates, lab-scale (<10g), and rapid optimization. Reference Grounding: Based on the work of Shieh et al. (Novartis).

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Reagent: Dimethyl Carbonate (DMC) (Excess, typically 5–10 equiv acts as solvent)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is vented to a bubbler (CO₂ evolution).

-

Charging: Add the carboxylic acid and DMC to the flask.